C20H25Cl3N2O4
CAS No.:
Cat. No.: VC16942114
Molecular Formula: C20H25Cl3N2O4
Molecular Weight: 463.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25Cl3N2O4 |
|---|---|
| Molecular Weight | 463.8 g/mol |
| IUPAC Name | 3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H24Cl2N2O4.ClH/c1-2-7-28-19-15(21)11-14(12-16(19)22)20(25)23-13-17(18-4-3-8-27-18)24-5-9-26-10-6-24;/h3-4,8,11-12,17H,2,5-7,9-10,13H2,1H3,(H,23,25);1H |
| Standard InChI Key | XPTHHPBKJCAERE-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
Introduction
The compound with the molecular formula C20H25Cl3N2O4 is a complex organic molecule that has been studied in various chemical and pharmaceutical contexts. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications.
Analytical Data
| Analytical Technique | Description |
|---|---|
| ¹H NMR | Used to determine hydrogen atom environments |
| ¹³C NMR | Used to identify carbon atom environments |
| Mass Spectrometry | Used to confirm molecular weight and fragmentation patterns |
Potential Applications
While specific applications of C20H25Cl3N2O4 are not well-documented, compounds with similar structures are often explored for their biological activity, such as antimicrobial or antiviral properties. The presence of chlorine atoms and nitrogen-containing groups suggests potential bioactivity.
Note:
Due to the limited availability of specific information on C20H25Cl3N2O4 in reliable sources, this article provides a general overview based on related compounds and potential properties. For detailed structural or application-specific data, further research or direct access to specialized chemical databases may be necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume